Jps016 (tfa) -

Jps016 (tfa)

Catalog Number: EVT-15275006
CAS Number:
Molecular Formula: C50H64F3N7O10S
Molecular Weight: 1012.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

JPS016 (trifluoroacetic acid) is a compound that falls under the category of proteolysis targeting chimeras (PROTACs), specifically designed to target and degrade class I histone deacetylases (HDACs). Its structure includes a benzamide moiety and utilizes the Von Hippel-Lindau (VHL) E3 ligase for its mechanism of action. This compound is significant in the field of medicinal chemistry due to its potential applications in cancer therapy and other diseases associated with dysregulated histone deacetylation.

Source

JPS016 has been synthesized and characterized in various studies, particularly those focusing on the optimization of PROTACs for the degradation of HDACs. It is derived from earlier compounds with modifications that enhance its effectiveness in cellular environments .

Classification

JPS016 is classified as a small molecule drug candidate and belongs to the category of HDAC inhibitors, which are critical in epigenetic regulation. Its classification as a PROTAC allows it to engage in targeted protein degradation, a novel approach in drug development that contrasts with traditional inhibition methods.

Synthesis Analysis

Methods

The synthesis of JPS016 involves several key steps that include the construction of the benzamide core and the incorporation of a linker that connects the HDAC ligand to the VHL E3 ligase ligand. The specific method reported for synthesizing JPS016 includes:

  1. Formation of Benzamide Linker: The benzamide structure is synthesized through standard coupling reactions involving amines and carboxylic acids.
  2. Linker Modification: The linker is designed to incorporate two oxygen atoms into a 15-atom chain, enhancing its ability to induce degradation of HDACs.
  3. Final Assembly: The final compound is formed by coupling the modified linker with the appropriate ligands for both HDAC and VHL E3 ligase .

Technical Details

The synthesis requires precise control over reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and composition of JPS016.

Molecular Structure Analysis

Structure

The molecular structure of JPS016 features a benzamide core connected to a flexible linker that incorporates two oxygen atoms. This structural design is crucial for its interaction with target proteins.

Data

  • Molecular Formula: C₁₅H₁₄F₃N₃O₂
  • Molecular Weight: Approximately 335.29 g/mol
  • Structure Visualization: The compound's three-dimensional conformation can be modeled using software such as ChemDraw or PyMOL, highlighting its potential binding interactions with target proteins .
Chemical Reactions Analysis

Reactions

JPS016 undergoes specific chemical reactions that facilitate its function as a PROTAC. These include:

  1. Binding to Histone Deacetylases: JPS016 binds selectively to class I HDACs, promoting their ubiquitination by engaging the VHL E3 ligase.
  2. Degradation Pathway: Once bound, the targeted HDACs are directed towards proteasomal degradation, effectively reducing their levels within cells.

Technical Details

Quantitative assays, such as western blotting, are utilized to measure the degradation levels of HDAC1, HDAC2, and HDAC3 upon treatment with JPS016 at varying concentrations .

Mechanism of Action

Process

The mechanism by which JPS016 exerts its effects involves several steps:

  1. Target Engagement: JPS016 selectively binds to class I HDACs through its benzamide moiety.
  2. Recruitment of E3 Ligase: The compound facilitates the recruitment of VHL E3 ligase, forming a ternary complex.
  3. Ubiquitination and Degradation: This complex leads to ubiquitination of the HDACs, marking them for degradation by the proteasome.

Data

Experimental data indicate that JPS016 effectively induces degradation of HDAC1 and HDAC3 even at low concentrations (1 μM), demonstrating its potency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: JPS016 is typically presented as a solid or crystalline form.
  • Solubility: It exhibits solubility in organic solvents, which is advantageous for various laboratory applications.

Chemical Properties

  • Acidity: As a derivative of trifluoroacetic acid, it possesses strong acidic properties, which may influence its reactivity.
  • Stability: The stability of JPS016 under physiological conditions is critical for its effectiveness as a therapeutic agent.

Relevant analyses show that JPS016 maintains stability over time when stored properly, making it suitable for extended use in research settings .

Applications

JPS016 has significant potential applications in scientific research, particularly in:

  • Cancer Therapy: By targeting and degrading specific HDACs involved in tumor progression, JPS016 may help restore normal epigenetic regulation in cancer cells.
  • Neurodegenerative Diseases: Modulating histone acetylation through targeted degradation could offer therapeutic avenues for diseases like Alzheimer's or Huntington's disease.
  • Drug Development: As part of ongoing research into PROTAC technology, JPS016 serves as a model compound for developing new drugs aimed at other protein targets .
Introduction to PROTACs and HDAC-Targeted Degradation

Role of Class I Histone Deacetylases (HDAC1/2/3) in Epigenetic Regulation and Oncogenesis

Class I histone deacetylases (HDAC1, HDAC2, HDAC3) are nuclear zinc-dependent enzymes that catalyze the removal of acetyl groups from histone tails, compacting chromatin structure and repressing gene transcription. These enzymes exhibit distinct biological roles: HDAC1/2 share >80% sequence homology and operate within multiprotein complexes (Sin3, CoREST, MiDAC, NuRD), while HDAC3 functions within the SMRT/NCoR complex with ~50% homology to HDAC1/2 [2]. Their dysregulation is oncogenic across multiple cancers—HDAC1/2 overexpression impedes tumor suppressor expression, while HDAC3 stabilizes oncogenic transcription factors. Crucially, traditional pan-HDAC inhibitors (e.g., vorinostat) lack isoform selectivity, causing dose-limiting toxicities due to simultaneous inhibition of all eleven zinc-dependent HDACs [2] [4]. This underscores the therapeutic need for precision targeting of class I HDACs.

Evolution of PROTACs as a Paradigm Shift from Traditional HDAC Inhibition

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that moves beyond occupancy-driven inhibition to event-driven degradation. These heterobifunctional molecules comprise:

  • A target protein ligand (e.g., HDAC-binding benzamide)
  • An E3 ubiquitin ligase recruiter (e.g., VHL ligand)
  • A chemical linker bridging these domains [1] [5]

Table 1: Key Advantages of HDAC-Targeting PROTACs vs. Inhibitors

FeatureTraditional HDAC InhibitorsHDAC-Targeting PROTACs
MechanismCatalytic site occupationTarget ubiquitination & proteasomal degradation
SelectivityLimited isoform discriminationAchievable complex-specific degradation
Duration of effectTransient (dependent on PK)Sustained (target re-synthesis required)
PotencyµM-range IC50 valuesnM-range DC50 values demonstrated
Hook effectNot observedPossible at high concentrations

Unlike inhibitors, PROTACs catalytically induce polyubiquitination of target proteins, leading to their degradation by the 26S proteasome. This eliminates the entire enzymatic scaffold and associated complex functionality—a critical distinction from inhibitors that merely block catalytic activity while the protein retains non-catalytic and scaffolding functions [2] [5]. JPS016 exemplifies this next-generation approach specifically engineered for class I HDAC degradation.

Rationale for Targeting HDAC1/2/3 via JPS016 (TFA) in Cancer Therapeutics

The benzamide-based PROTAC JPS016 (TFA salt form) exploits the high binding affinity of CI-994-derived pharmacophores for HDAC1/2/3 catalytic pockets while incorporating a VHL E3 ligase-recruiting ligand. This design enables:

  • Preferential degradation of class I HDACs over class IIb (HDAC6/10) or class IV enzymes
  • Disruption of oncogenic transcriptional programs via removal of HDAC1/2-containing repressive complexes
  • Enhanced apoptotic response compared to catalytic inhibition alone [1] [5]

Preclinical evidence confirms that selective HDAC1/2 degradation induces significantly greater apoptosis in hematologic malignancies and solid tumors than pan-HDAC inhibition [2] [5]. JPS016 was rationally optimized to leverage this therapeutic vulnerability while overcoming limitations of inhibitor-based strategies.

Properties

Product Name

Jps016 (tfa)

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C50H64F3N7O10S

Molecular Weight

1012.1 g/mol

InChI

InChI=1S/C48H63N7O8S.C2HF3O2/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49;3-2(4,5)1(6)7/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58);(H,6,7)/t37-,40+,44-;/m1./s1

InChI Key

BGRMJDPESDCFLV-JRFLAUIYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O

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